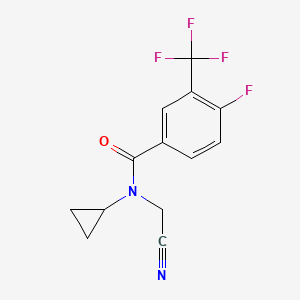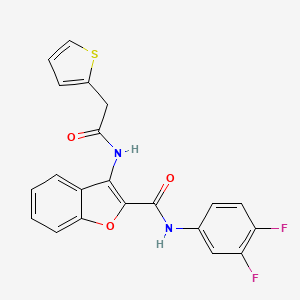![molecular formula C16H8Cl2F3N3O2 B2920804 3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione CAS No. 338770-80-2](/img/structure/B2920804.png)
3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C16H8Cl2F3N3O2 and its molecular weight is 402.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular and Crystal Structure Studies
Research on similar compounds, such as 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, has provided insights into the molecular and crystal structure of these types of chemicals. Such studies are crucial for understanding the physical and chemical properties that may influence the compound's reactivity and potential applications in material science or pharmaceuticals (Ratajczak-Sitarz et al., 1990).
Synthesis of Derivatives and Acylation Methods
The acylation of pyrrolidine-2,4-diones, a synthesis pathway to create 3-acyltetramic acids, demonstrates the compound's versatility in chemical synthesis. This process utilizes the acid chlorides of various acids in the presence of Lewis acids, showcasing the potential for creating a wide range of derivatives with different properties and applications (Jones et al., 1990).
Antifungal Activity and Novel Polyheterocyclic Compounds
Research on novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety, synthesized from similar pyrrolidine derivatives, highlights the potential for developing new antifungal agents. These studies are essential for the pharmaceutical industry, as they can lead to the creation of new drugs to combat fungal infections (Ibrahim et al., 2008).
Photoluminescent Conjugated Polymers
The development of photoluminescent conjugated polymers containing pyrrolo[3,4-c]pyrrole (DPP) units, derived from similar pyrrolidine-2,5-diones, showcases the application of such compounds in the field of materials science. These polymers exhibit strong photoluminescence and are suitable for electronic applications, indicating potential use in the development of new materials for optoelectronic devices (Beyerlein & Tieke, 2000).
Efficient Synthesis of 2-Pyridylpyrroles
The efficient synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine illustrates the compound's role in creating pyrrole derivatives. This methodology has implications for the synthesis of complex heterocyclic compounds, which can have a wide range of applications in chemical research and drug development (Klappa et al., 2002).
特性
IUPAC Name |
3-(4-chlorophenyl)-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2F3N3O2/c17-10-3-1-8(2-4-10)11-6-13(25)24(15(11)26)23-14-12(18)5-9(7-22-14)16(19,20)21/h1-7H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLWJFJIUGQGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N(C2=O)NC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

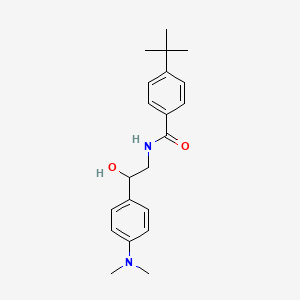

![N-benzyl-N-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2920726.png)

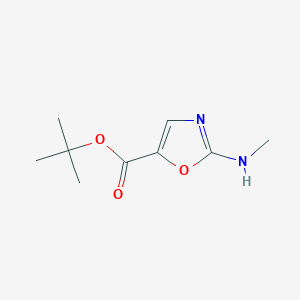
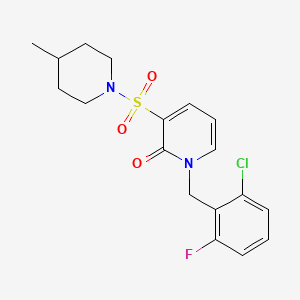
![5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2920731.png)
![8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2920734.png)
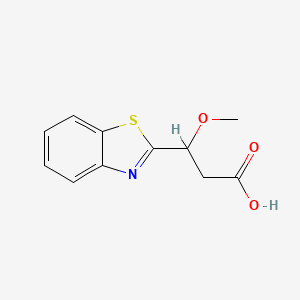

![(5R,7S)-5-Cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2920738.png)
